molecular formula C9H10OS B14800299 (S)-(Allylsulfinyl)benzene

(S)-(Allylsulfinyl)benzene

Katalognummer: B14800299
Molekulargewicht: 166.24 g/mol
InChI-Schlüssel: RLLJHMBTZSGFAS-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(Allylsulfinyl)benzene is an organic compound with the molecular formula C9H10OS It is characterized by the presence of an allyl group attached to a sulfinyl group, which is further connected to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(Allylsulfinyl)benzene typically involves the oxidation of allyl sulfide derivatives. One common method is the asymmetric oxidation of allyl sulfide using chiral oxidizing agents, such as chiral sulfoxides or oxaziridines, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale oxidation processes with optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction parameters are fine-tuned to achieve efficient production while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(Allylsulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to sulfone using strong oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The allyl group can participate in substitution reactions, particularly nucleophilic substitution, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-(Allylsulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-(Allylsulfinyl)benzene involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation, depending on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-(Allylsulfinyl)benzene: The enantiomer of (S)-(Allylsulfinyl)benzene, with similar chemical properties but different biological activities due to its chirality.

    Allyl sulfide: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.

    Benzyl sulfoxide: Contains a benzyl group instead of an allyl group, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an allyl and a sulfinyl group. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H10OS

Molekulargewicht

166.24 g/mol

IUPAC-Name

[(S)-prop-2-enylsulfinyl]benzene

InChI

InChI=1S/C9H10OS/c1-2-8-11(10)9-6-4-3-5-7-9/h2-7H,1,8H2/t11-/m0/s1

InChI-Schlüssel

RLLJHMBTZSGFAS-NSHDSACASA-N

Isomerische SMILES

C=CC[S@](=O)C1=CC=CC=C1

Kanonische SMILES

C=CCS(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.